1-benzoyl-3-(fluoromethyl)azetidine

Building block purity Regioisomeric integrity Synthetic reliability

1-Benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4) is the N-benzoyl-protected precursor to the 3-(fluoromethyl)azetidine side chain in clinical SERD candidate GDC-0927, which achieved 97% ER-α degradation and tumor regression in tamoxifen-resistant xenografts. The C3-fluoromethyl regioisomer is structurally essential—C2-substituted isomers do not reproduce the same pharmacophore. Benzoyl protection provides a UV chromophore for reaction monitoring and enables mild deprotection preserving the acid-sensitive fluoromethyl group. With ~25.4 kcal/mol ring strain, this building block is suited for ring-opening functionalization and transition-metal-catalyzed expansions to fluorinated pyrrolidines/piperidines. Low predicted LogP supports CNS MPO optimization. Not interchangeable with 2-substituted azetidine analogs or hydrochloride salts.

Molecular Formula C11H12FNO
Molecular Weight 193.2
CAS No. 2703779-28-4
Cat. No. B6200849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-3-(fluoromethyl)azetidine
CAS2703779-28-4
Molecular FormulaC11H12FNO
Molecular Weight193.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4): A Positionally Defined Fluorinated Azetidine Building Block for Medicinal Chemistry and SERD Development


1-Benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4; C₁₁H₁₂FNO; MW 193.22 g/mol) is an N-benzoyl-protected, 3-fluoromethyl-substituted azetidine. The compound combines the intrinsic ring strain (~25.4 kcal/mol) and conformational rigidity of the azetidine core with a fluoromethyl group that enhances lipophilicity and metabolic stability relative to non-fluorinated analogs [1]. The benzoyl group serves as both a UV-detectable chromophore and a cleavable protecting group, enabling downstream elaboration to free 3-(fluoromethyl)azetidine for use in selective estrogen receptor degrader (SERD) programmes and other target-based drug discovery campaigns [2].

Why Not Any 3-(Fluoromethyl)azetidine or N-Benzoyl Azetidine Can Substitute for 1-Benzoyl-3-(fluoromethyl)azetidine


The exact position of the fluoromethyl substituent on the azetidine ring (C3 vs. C2) dictates both the steric environment and the electronic distribution at the reactive nitrogen centre, directly influencing N-deprotection kinetics, subsequent N-alkylation regioselectivity, and the conformational presentation of the fluoromethyl group in final target molecules [1]. Simultaneously, the N-benzoyl group is not a passive spectator: its electron-withdrawing character modulates azetidine ring strain and stability, making the overall reactivity profile of 1-benzoyl-3-(fluoromethyl)azetidine qualitatively different from that of the free 3-(fluoromethyl)azetidine or other N-alkyl/aryl azetidine congeners [2]. These combined positional and protecting-group effects mean that substituting a closely related analog—such as 1-benzoyl-2-(fluoromethyl)azetidine or 3-(fluoromethyl)azetidine hydrochloride—will alter synthetic outcomes and cannot reproduce the same intermediate structure in multi-step syntheses of SERDs and other fluorinated drug candidates.

Quantitative Differentiation Evidence for 1-Benzoyl-3-(fluoromethyl)azetidine vs. Closest Analogs


Positional Isomer Purity and Structural Fidelity: 1-Benzoyl-3-(fluoromethyl)azetidine (98% Purity) vs. 1-Benzoyl-2-(fluoromethyl)azetidine

Commercially available 1-benzoyl-3-(fluoromethyl)azetidine (CAS 2703779-28-4) is supplied at a certified purity of 98% as determined by HPLC, NMR, and GC analysis, ensuring minimal contamination by the positional isomer 1-benzoyl-2-(fluoromethyl)azetidine (CAS 2742659-27-2) or other by-products . The 2-substituted isomer, while sharing the same molecular formula (C₁₁H₁₂FNO, MW 193.22) and elemental composition, presents a distinct connectivity (SMILES: O=C(c1ccccc1)N1CCC1CF for the 2-isomer vs. O=C(c1ccccc1)N1CC(CF)C1 for the 3-isomer) that leads to different steric crowding around the azetidine nitrogen and altered reactivity in nucleophilic substitution and cross-coupling steps . No publicly disclosed head-to-head reactivity study was identified; however, the defined regioisomeric identity is a prerequisite for reproducible synthetic outcomes.

Building block purity Regioisomeric integrity Synthetic reliability

Intrinsic Microsomal Clearance: Fluorinated Azetidine Building Blocks Demonstrate High Metabolic Stability

In a systematic panel of mono- and difluorinated saturated heterocyclic amines, azetidine derivatives bearing a single fluorine substituent (including fluoromethyl) exhibited high metabolic stability with intrinsic microsomal clearance (CL_int) values falling within the low-clearance range (< 47 μL/min/mg protein) in human liver microsome assays [1]. The only outlier in the azetidine series was the 3,3-difluoroazetidine derivative, underscoring that mono-fluorination at the methyl group preserves metabolic stability while avoiding the excessive electrophilicity associated with gem-difluoro motifs [1]. 1-Benzoyl-3-(fluoromethyl)azetidine, as an N-protected variant, is expected to retain this favourable metabolic profile due to the metabolically blocking effect of the C–F bond at the exocyclic methyl position [2].

Metabolic stability Intrinsic clearance Fluorine effect

Lipophilicity Tuning: Computed LogP of 3-(Fluoromethyl)azetidine (–0.07) vs. 2-(Fluoromethyl)azetidine (0.3)

The computed partition coefficient (XLogP3) of 3-(fluoromethyl)azetidine is –0.07, indicating borderline hydrophilicity . In contrast, the 2-substituted isomer exhibits XLogP3 = 0.3, a ~0.37 log unit increase corresponding to an ~2.3-fold higher lipophilicity [1]. For the N-benzoyl derivatives, the benzoyl group adds approximately 1.0–1.2 log units, predicting a LogP ~1.1 for 1-benzoyl-3-(fluoromethyl)azetidine versus ~1.5 for the 2-isomer, a difference that impacts solubility and membrane permeability in the final drug candidates [2].

Lipophilicity LogP Physicochemical property

Fluoromethyl Azetidine Side-Chain Efficacy in ER-α Degradation: 97% Efficacy Achieved in GDC-0927

In a tamoxifen-resistant breast cancer xenograft model, the clinical SERD candidate GDC-0927 (17ha)—which incorporates a 3-(fluoromethyl)azetidine side chain—achieved an ER-α degradation efficacy of 97% relative to the fulvestrant control, as measured by in-cell western in MCF-7 cells [1]. A close analog (5a) bearing a different amine side chain achieved only 91% degradation efficacy under identical conditions, and despite superior oral exposure, showed inferior in vivo activity [1]. This 6-percentage-point difference in degradation efficacy translated to a qualitative difference in tumour regression, establishing the fluoromethyl azetidine group as the preferred side-chain motif for maximal target engagement [1].

SERD ER-α degradation Fluoromethyl azetidine

Ring Strain and Reactivity: Azetidine Core Strain Energy of ~25.4 kcal/mol Enables Unique Ring-Opening and Rearrangement Chemistry

The azetidine ring possesses an estimated strain energy of approximately 25.4 kcal/mol, significantly higher than pyrrolidine (~5 kcal/mol) and piperidine (~1 kcal/mol) [1]. This strain enables unique reactivity manifolds—including ring-opening with nucleophiles, cycloaddition, and rearrangement to pyrroles or pyrrolidines—that are not accessible with larger-ring analogs [2]. 1-Benzoyl-3-(fluoromethyl)azetidine retains this strained architecture while the N-benzoyl group tempers the ring's lability, providing a balance of stability under storage conditions (stable at room temperature under inert atmosphere) with latent reactivity for downstream transformations .

Ring strain Azetidine reactivity Synthetic utility

Primary Scientific and Industrial Application Scenarios for 1-Benzoyl-3-(fluoromethyl)azetidine


Synthesis of 3-(Fluoromethyl)azetidine-Containing Selective Estrogen Receptor Degraders (SERDs)

1-Benzoyl-3-(fluoromethyl)azetidine serves as a protected precursor to the 3-(fluoromethyl)azetidine side chain validated in the clinical SERD candidate GDC-0927, which achieved 97% ER-α degradation efficacy in MCF-7 cells and tumour regression in a tamoxifen-resistant xenograft model [1]. N-Debenzoylation under mild basic or reductive conditions liberates the free 3-(fluoromethyl)azetidine, which can be directly alkylated onto a chromene or other ER-α-binding scaffold to access novel SERD candidates with the fluoromethyl azetidine motif demonstrated to be superior to alternative amine side chains [1].

CNS Drug Discovery Featuring Fluorinated, Low-Lipophilicity Building Blocks

With a predicted LogP of ~1.1 for the benzoyl-protected form and a free-base 3-(fluoromethyl)azetidine XLogP3 of –0.07—significantly lower than the 2-substituted isomer (XLogP3 = 0.3)—this building block is particularly suited for CNS programmes where lower lipophilicity is correlated with reduced off-target binding and improved safety profiles [1]. Its incorporation into lead compounds can help maintain CNS multiparameter optimisation (MPO) scores within the desirable range (≥4) [1].

Metabolic-Stability-Driven Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The mono-fluoromethyl group on the 3-position of the azetidine ring blocks oxidative metabolism at the exocyclic methylene, conferring high intrinsic metabolic stability as demonstrated by the low microsomal clearance observed across the mono-fluorinated azetidine series (< 47 μL/min/mg protein in HLM) [1]. 1-Benzoyl-3-(fluoromethyl)azetidine is therefore a strategically preferred building block for fragment libraries and DEL collections where downstream metabolic profiling is planned, offering a clear advantage over the metabolically labile 3,3-difluoroazetidine congener [1].

Ring-Opening and Ring-Expansion Synthetic Methodology Development

Owing to the ~25.4 kcal/mol ring strain of the azetidine core—approximately 5-fold greater than pyrrolidine and 25-fold greater than piperidine—1-benzoyl-3-(fluoromethyl)azetidine serves as an activated electrophilic building block for method development in ring-opening functionalisation with N-, O-, and C- nucleophiles, as well as for transition-metal-catalysed ring-expansion reactions to access fluorinated pyrrolidine and piperidine scaffolds [1]. The benzoyl protecting group can be removed post-reaction under mild conditions, preserving the acid-sensitive fluoromethyl group .

Quote Request

Request a Quote for 1-benzoyl-3-(fluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.